molecular formula C13H14N2O2 B2538320 N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide CAS No. 2411243-25-7

N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide

Cat. No. B2538320
CAS RN: 2411243-25-7
M. Wt: 230.267
InChI Key: NGRURVXPZKBVED-UHFFFAOYSA-N
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Description

N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as CPYPA, is a member of the propenamide family and is widely used in research studies. In

Mechanism of Action

The mechanism of action of N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, leading to the repression of gene expression. By inhibiting HDAC, N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide promotes the acetylation of histones, leading to the activation of genes that are responsible for cell death.
Biochemical and Physiological Effects:
N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth, and suppress tumor formation. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide in lab experiments is its ability to inhibit HDAC, leading to the activation of genes that are responsible for cell death. Additionally, it has been shown to have low toxicity levels, making it a safe candidate for research studies. However, one of the limitations of using this compound is its limited solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research and development of N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide. One potential direction is the development of new drugs that incorporate this compound as an active ingredient. Additionally, further research is needed to explore the potential applications of this compound in the treatment of inflammatory diseases. Furthermore, future studies could focus on improving the solubility of this compound in water, making it easier to use in lab experiments.
In conclusion, N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit HDAC and induce apoptosis in cancer cells makes it a promising candidate for cancer treatment. However, further research is needed to explore its potential applications in the treatment of inflammatory diseases, and to improve its solubility in water.

Synthesis Methods

The synthesis of N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide involves the reaction of 4-cyano-2-propan-2-yloxybenzaldehyde with propargylamine in the presence of a base. The reaction proceeds through a condensation reaction to form the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide has been extensively used in scientific research studies due to its potential applications in various fields. This compound has been used in the development of new drugs, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(4-cyano-2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-4-13(16)15-11-6-5-10(8-14)7-12(11)17-9(2)3/h4-7,9H,1H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRURVXPZKBVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C#N)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyano-2-propan-2-yloxyphenyl)prop-2-enamide

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